molecular formula C19H23N3O2S B2764443 N-(2-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}-5-(2-methyl-1,3-thiazol-4-yl)phenyl)acetamide CAS No. 2418732-29-1

N-(2-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}-5-(2-methyl-1,3-thiazol-4-yl)phenyl)acetamide

Cat. No.: B2764443
CAS No.: 2418732-29-1
M. Wt: 357.47
InChI Key: CIWWNFCVCVCZMH-UHFFFAOYSA-N
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Description

N-(2-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}-5-(2-methyl-1,3-thiazol-4-yl)phenyl)acetamide is a complex organic compound with a molecular formula of C19H23N3O2S and a molecular weight of 357.47 g/mol. This compound features a unique structure that includes an aziridine ring, a thiazole ring, and a phenylacetamide moiety, making it an interesting subject for various scientific studies.

Properties

IUPAC Name

N-[2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-5-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c1-12(23)20-17-7-15(18-11-25-13(2)21-18)5-6-19(17)24-10-16-9-22(16)8-14-3-4-14/h5-7,11,14,16H,3-4,8-10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIWWNFCVCVCZMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=C(C=C2)OCC3CN3CC4CC4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}-5-(2-methyl-1,3-thiazol-4-yl)phenyl)acetamide typically involves multiple steps:

    Formation of the Aziridine Ring: The aziridine ring can be synthesized through the reaction of an appropriate amine with an epoxide under basic conditions.

    Thiazole Ring Formation: The thiazole ring is often synthesized via the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.

    Coupling Reactions: The aziridine and thiazole intermediates are then coupled with a phenylacetamide derivative through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aziridine ring, leading to the formation of oxaziridines.

    Reduction: Reduction reactions can target the thiazole ring, potentially converting it to a dihydrothiazole.

    Substitution: The phenylacetamide moiety can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

    Oxidation: Oxaziridines

    Reduction: Dihydrothiazoles

    Substitution: Various substituted phenylacetamides

Scientific Research Applications

N-(2-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}-5-(2-methyl-1,3-thiazol-4-yl)phenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}-5-(2-methyl-1,3-thiazol-4-yl)phenyl)acetamide involves its interaction with various molecular targets. The aziridine ring is known for its ability to form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The thiazole ring may contribute to the compound’s ability to interact with metal ions and other biomolecules, enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug featuring a thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole moiety.

    Abafungin: An antifungal agent containing a thiazole ring.

Uniqueness

N-(2-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}-5-(2-methyl-1,3-thiazol-4-yl)phenyl)acetamide is unique due to its combination of an aziridine ring, a thiazole ring, and a phenylacetamide moiety. This unique structure provides a distinct set of chemical and biological properties that are not commonly found in other compounds.

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